

2-Methoxyoctane: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyoctane

Cat. No.: B1652639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-methoxyoctane**, a secondary ether. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its synthesis logically falls under the well-established Williamson ether synthesis, a cornerstone of organic chemistry since the mid-19th century. This document details the probable synthetic route, including a comprehensive experimental protocol, and provides a thorough summary of its physicochemical and spectroscopic properties. The guide also presents logical workflows and reaction mechanisms through explanatory diagrams. Due to a lack of available data in peer-reviewed literature, this guide does not cover biological activities or signaling pathways.

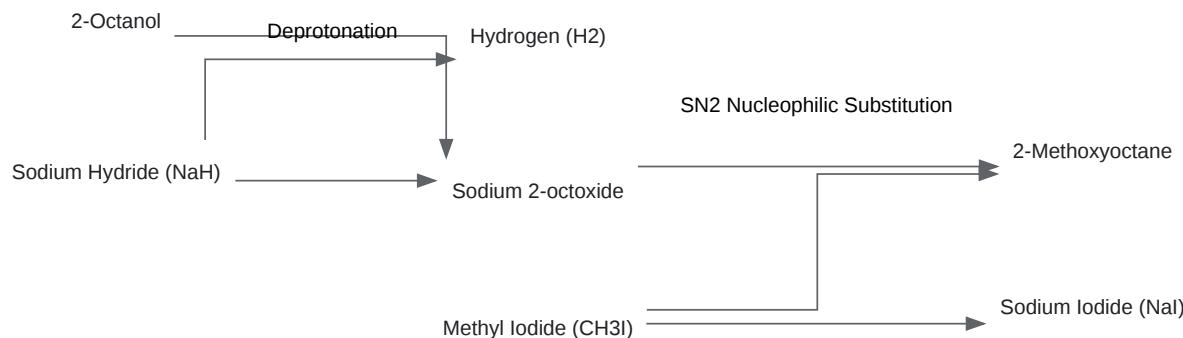
Introduction

2-Methoxyoctane ($C_9H_{20}O$) is a simple, acyclic secondary ether. Its structure consists of an eight-carbon chain (octane) with a methoxy group ($-OCH_3$) attached to the second carbon atom. While not a widely studied compound in terms of its biological applications, its synthesis and characterization serve as a practical example of fundamental organic reactions and analytical techniques. The historical context of its synthesis is intrinsically linked to the development of ether synthesis methodologies.

Historical Context: The Williamson Ether Synthesis

The most probable and historically significant method for the synthesis of **2-methoxyoctane** is the Williamson ether synthesis, developed by British chemist Alexander Williamson in 1850.^[1] ^[2] This reaction, involving the SN2 displacement of a halide by an alkoxide, was pivotal in establishing the correct structure of ethers and remains a fundamental transformation in organic synthesis.^[1] The general mechanism involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide to form the ether and a salt byproduct.

Physicochemical Properties


A summary of the key physicochemical properties of **2-methoxyoctane** is provided in the table below. These properties are primarily computed from chemical databases.^[3]

Property	Value
IUPAC Name	2-methoxyoctane
CAS Number	1541-09-9
Molecular Formula	C ₉ H ₂₀ O
Molecular Weight	144.25 g/mol
Appearance	Expected to be a colorless liquid
Boiling Point (Predicted)	158-160 °C
Density (Predicted)	0.78 - 0.80 g/cm ³
Solubility	Expected to be soluble in organic solvents and sparingly soluble in water

Synthesis of 2-Methoxyoctane

The synthesis of **2-methoxyoctane** can be efficiently achieved via the Williamson ether synthesis. This involves the reaction of sodium 2-octoxide with a methylating agent, typically methyl iodide.

Reaction Scheme

[Click to download full resolution via product page](#)

Figure 1: Reaction scheme for the synthesis of **2-methoxyoctane**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-methoxyoctane** based on the Williamson ether synthesis.

Materials:

- 2-Octanol ($\geq 98\%$)[4][5]
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide ($\geq 99\%$)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.
- Formation of the Alkoxide: 2-Octanol (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
- Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
- Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **2-methoxyoctane**.

Expected Yield and Purity

Typical yields for Williamson ether syntheses of this type range from 70-90%. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

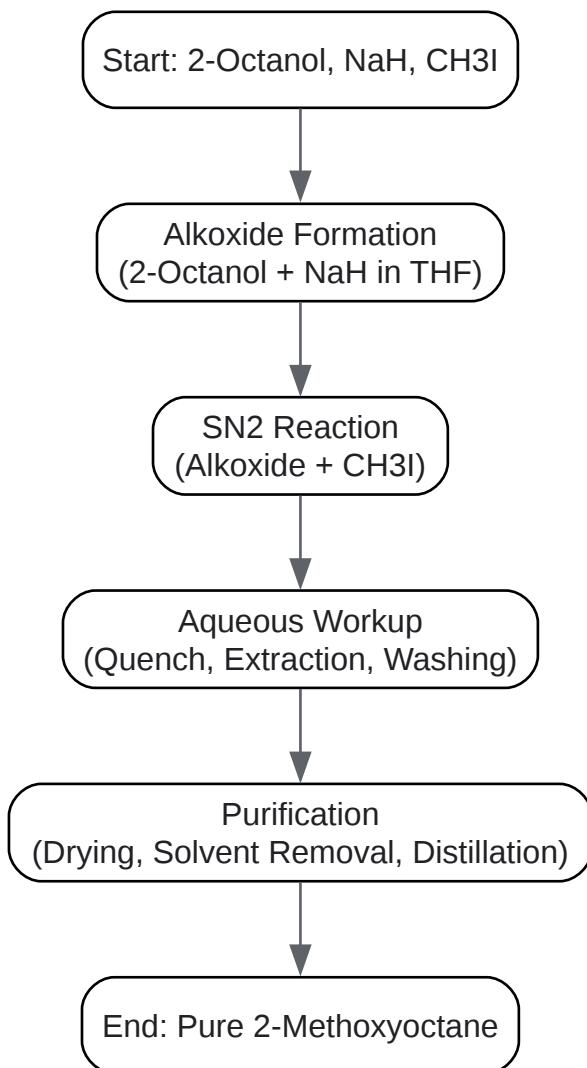
Spectroscopic Characterization

The structure of **2-methoxyoctane** can be confirmed by various spectroscopic methods. The following tables summarize the expected spectroscopic data.

¹H NMR Spectroscopy

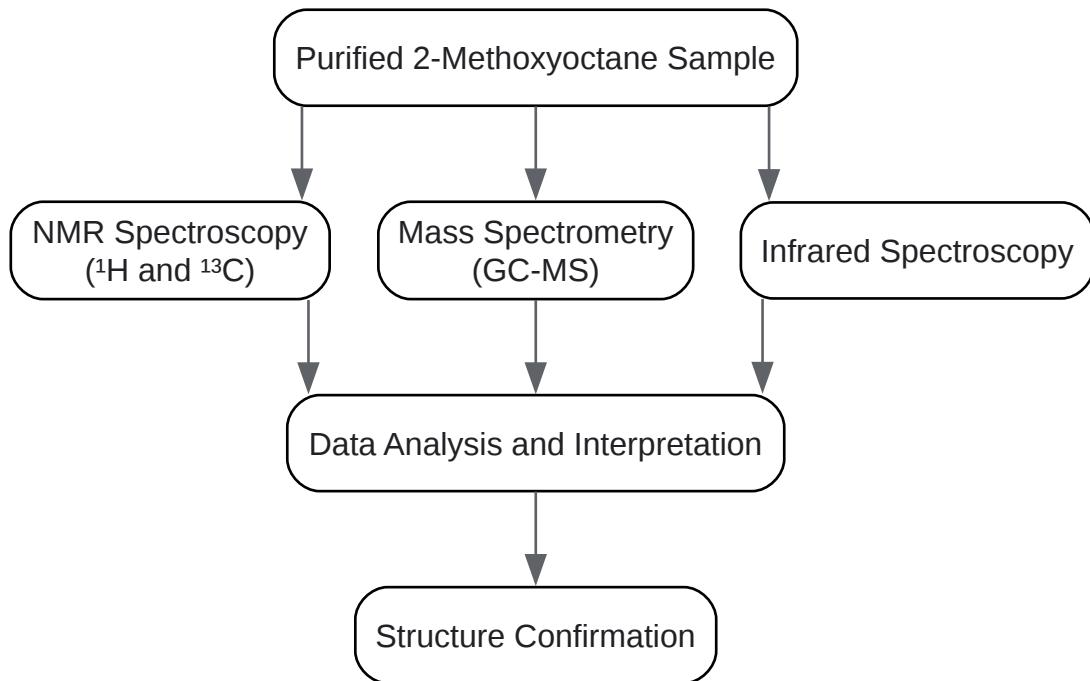
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.35	s	3H	-OCH ₃
~3.25	sextet	1H	-CH(OCH ₃)-
~1.45	m	2H	-CH ₂ - (adjacent to CH)
~1.28	m	8H	-(CH ₂) ₄ -
~1.10	d	3H	-CH(OCH ₃)CH ₃
~0.88	t	3H	-CH ₂ CH ₃

¹³C NMR Spectroscopy


Chemical Shift (δ , ppm)	Assignment
~78.5	-CH(OCH ₃)-
~56.0	-OCH ₃
~39.5	-CH ₂ - (adjacent to CH)
~31.9	-CH ₂ -
~29.5	-CH ₂ -
~25.8	-CH ₂ -
~22.7	-CH ₂ -
~20.0	-CH(OCH ₃)CH ₃
~14.1	-CH ₂ CH ₃

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
144	Low	$[M]^+$ (Molecular Ion)
113	Moderate	$[M - OCH_3]^+$
87	Moderate	$[M - C_4H_9]^+$ (alpha-cleavage)
59	High (Base Peak)	$[CH_3CH(OCH_3)]^+$ (alpha-cleavage)
45	High	$[CH_3O=CH_2]^+$


Experimental and Logical Workflows

Synthetic Workflow

[Click to download full resolution via product page](#)**Figure 2:** General workflow for the synthesis of **2-methoxyoctane**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)**Figure 3:** Workflow for the spectroscopic characterization of **2-methoxyoctane**.

Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubMed, Scopus, and SciFinder, did not yield any specific studies on the biological activity or the involvement of **2-methoxyoctane** in any signaling pathways. Therefore, this section is omitted from the current guide.

Conclusion

2-Methoxyoctane serves as a straightforward example of a secondary ether whose synthesis is well-described by the historical and widely applicable Williamson ether synthesis. This guide provides a detailed, albeit representative, experimental protocol for its preparation and a comprehensive summary of its expected physicochemical and spectroscopic properties. The provided workflows offer a clear and logical approach to its synthesis and characterization.

Further research would be required to explore any potential biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Methoxyoctane | C9H20O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Octanol for synthesis | 123-96-6 [sigmaaldrich.com]
- 5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methoxyoctane: A Technical Guide to its Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1652639#2-methoxyoctane-discovery-and-history\]](https://www.benchchem.com/product/b1652639#2-methoxyoctane-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com